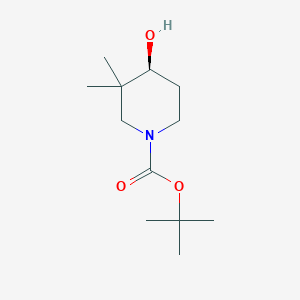

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Description

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a hydroxyl group at the (4S)-position, two methyl groups at the 3,3-positions, and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and chiral catalysts. Its stereochemistry and functional groups make it valuable for modulating solubility, stability, and biological activity in drug discovery .

Properties

IUPAC Name |

tert-butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMUVNRDYLNZDA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@@H]1O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free conditions has also been explored for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylate group to an alcohol.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols to replace the hydroxy group with other functional groups.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and selectivity . The carboxylate group can act as a nucleophile or an electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and applications.

Stereoisomers: (4S) vs. (4R) Enantiomers

- tert-Butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 1421254-59-2): This enantiomer shares the same molecular formula (C₁₁H₁₉NO₃) and molecular weight (213.27 g/mol) as the (4S) isomer but differs in stereochemistry. Impact: Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in enzymatic systems. For example, the (4S) configuration may enhance binding affinity in stereospecific drug targets compared to the (4R) form .

Functional Group Variations

- tert-Butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 1357600-60-2): Structure: Replaces the hydroxyl group with an amino group. Properties: Molecular formula C₁₂H₂₄N₂O₂, molecular weight 228.33 g/mol. Impact: The amino group introduces basicity (pKa ~9–10), improving water solubility and reactivity in nucleophilic substitution reactions. This compound is pivotal in synthesizing amine-containing pharmacophores .

- tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-44-0): Structure: Features a fluorine atom at the 3-position. Properties: Molecular formula C₁₀H₁₈FNO₃, molecular weight 219.30 g/mol. Impact: Fluorination enhances metabolic stability and electronegativity, making it useful in CNS-targeting drugs .

Substituent Chain Modifications

- tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6): Structure: Contains a 3-hydroxypropyl chain at the 4-position. Properties: Molecular formula C₁₃H₂₅NO₃, molecular weight 243.34 g/mol. Impact: The hydroxypropyl group increases hydrophilicity (TPSA = 55.40 Ų) and may improve blood-brain barrier permeability (BBB score = 0.43) .

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate :

Biological Activity

Overview

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its unique structural features, including a tert-butyl group and a hydroxy group. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications. Its interactions with various biological targets and mechanisms of action are key areas of investigation.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 1421254-59-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can engage in hydrogen bonding, enhancing the compound's affinity for target proteins. The steric hindrance provided by the tert-butyl group influences the compound's reactivity and selectivity, making it a promising candidate for drug development.

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease. For example, a structurally similar compound demonstrated significant inhibition of amyloid beta aggregation, suggesting potential neuroprotective properties .

- Cell Viability : In vitro studies have indicated that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like amyloid beta . This protective effect may be relevant for developing treatments for neurodegenerative disorders.

- Interaction Profiles : The interaction profiles of this compound suggest it may engage with various biological targets, influencing pathways related to inflammation and oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | 143306-65-4 | Lacks stereochemistry at the hydroxy position |

| N-Methylpiperidine | 109-05-7 | Simple piperidine derivative without bulky groups |

| 2-Hydroxypiperidine | 626-72-8 | Contains a hydroxyl group but lacks additional substituents |

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Neuroprotective Effects : A study on a similar compound indicated that it could protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory markers and free radicals . This suggests that this compound may have similar protective roles.

- Pharmacological Applications : The compound has potential applications in drug development targeting neurodegenerative diseases due to its ability to modulate enzyme activity and protect neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.